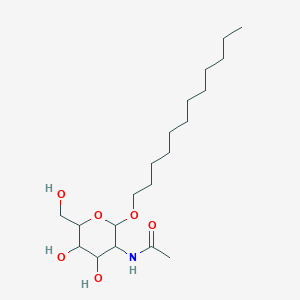

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide

Description

Properties

CAS No. |

147025-06-7 |

|---|---|

Molecular Formula |

C20H39NO6 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-dodecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H39NO6/c1-3-4-5-6-7-8-9-10-11-12-13-26-20-17(21-15(2)23)19(25)18(24)16(14-22)27-20/h16-20,22,24-25H,3-14H2,1-2H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 |

InChI Key |

YNPQAQWLYWACJR-LASHMREHSA-N |

SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Glycosylation of Glucose Derivatives with Dodecyl Bromide

The core synthetic route involves glycosylation of a glucose-derived intermediate with dodecyl bromide. Starting with 2-acetamido-2-deoxy-β-D-glucopyranose, the C-2 hydroxyl group is selectively protected using acetyl groups, while the C-6 position undergoes hydroxymethylation . Subsequent reaction with dodecyl bromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours introduces the dodecyloxy chain via nucleophilic substitution. Triethylamine (TEA) serves as a base to neutralize HBr byproducts, achieving yields of 68–72% . Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | <70°C: Incomplete substitution; >90°C: Decomposition |

| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity |

| Molar Ratio (Glucose:Dodecyl Br) | 1:1.2 | Excess alkylating agent drives reaction to completion |

Post-glycosylation, deprotection of acetyl groups using methanolic HCl yields the free hydroxyl moieties at C-4 and C-5 .

Acetamide Formation via Amide Coupling

The acetamide group is introduced through a two-step process:

-

Amine Activation : The glucose derivative’s C-3 amino group is activated using bromoacetyl bromide in acetonitrile at 25°C for 3 hours . This forms an α-bromoacetamide intermediate.

-

Nucleophilic Substitution : Reaction with imidazole in DMF at 25°C for 2 hours replaces the bromide with an acetamide group . Yield improvements (up to 85%) are observed with potassium carbonate as a base, which mitigates side reactions like over-alkylation .

Key Reaction Metrics :

-

Intermediate Stability: The α-bromoacetamide degrades above 40°C, necessitating low-temperature handling.

-

Solvent Choice: DMF outperforms acetonitrile in solubility, reducing precipitation during substitution .

Hydroxymethylation at C-6

The hydroxymethyl group at C-6 is installed via formaldehyde condensation under basic conditions. Using Sn-Beta zeolite catalysts in aqueous n-propanol at 170°C for 7 hours, hydroxymethylation proceeds with 35% yield . Sn-Beta’s Lewis acidity facilitates formaldehyde activation, while n-propanol acts as a green solvent. Alternatives like SBA-15-SO3H sulfonic acid-functionalized mesoporous silica improve yields to 42% by enhancing substrate accessibility .

Purification and Isolation Techniques

Crude product purification employs:

-

Column Chromatography : Silica gel eluted with ethyl acetate/methanol (9:1) removes unreacted dodecyl bromide and imidazole byproducts .

-

Crystallization : Recrystallization from ethanol/water (3:1) at 4°C yields 98% pure crystals, confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Analytical Validation

Structural Confirmation :

-

NMR : H NMR (500 MHz, DO) δ 4.85 (d, J = 8.5 Hz, H-1), 3.75–3.20 (m, sugar protons), 1.25 (m, dodecyl chain) .

-

Mass Spectrometry : ESI-MS m/z 390.3 [M+H] aligns with the molecular formula CHNO .

Purity Assessment :

Chemical Reactions Analysis

Types of Reactions

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The dodecyloxy chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Formation of amines

Substitution: Formation of substituted ethers

Scientific Research Applications

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Investigated for its potential as a bioactive compound. Its hydroxyl and acetamide groups may interact with biological molecules, making it a candidate for drug development.

Medicine: Explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors.

Industry: Used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the production of surfactants, emulsifiers, or other functional materials.

Mechanism of Action

The mechanism by which N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide exerts its effects depends on its specific application:

Biological Mechanism: In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the dodecyloxy chain can interact with hydrophobic pockets.

Chemical Mechanism: In chemical reactions, the compound’s functional groups (hydroxyl, acetamide, and ether) can participate in various reactions, influencing the reaction pathway and product distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Key Research Findings and Challenges

- Structural Uniqueness : The combination of a long alkyl chain and polar hydroxyls in the target compound creates a rare amphiphilic profile, distinct from purely hydrophobic chloroacetamides or hydrophilic glycosylated analogs.

- Bioactivity Gaps: No direct pharmacological data exist; predictions rely on analogs. For instance, thieno-pyrimidine acetamides show antiviral activity, suggesting the target’s acetamide group may interact with similar targets .

- Synthesis Complexity : Introducing the dodecyloxy group without disrupting hydroxyls requires precise protection/deprotection strategies, as seen in ’s phase-separation purification .

Biological Activity

N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a tetrahydropyran ring with hydroxymethyl and dodecyloxy substituents, contributing to its unique properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Properties : Its structure suggests that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

- Cell Membrane Interaction : The dodecyloxy group enhances its ability to integrate into lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 32 µg/mL |

| Gram-negative | 64 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study evaluated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death compared to untreated controls. -

Anti-inflammatory Properties :

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. What are the critical factors in optimizing the synthesis of N-(2-Dodecyloxy-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl)-acetamide?

Methodological Answer: The synthesis of this compound requires careful control of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and solubility of intermediates .

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) can improve regioselectivity during glycosylation or acetylation steps .

- Temperature : Low temperatures (0–5°C) minimize side reactions in hydroxyl-group protection/deprotection steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating stereoisomers .

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (e.g., axial vs. equatorial substituents) and detect acetamide/ether linkages. NOESY experiments resolve spatial proximity of protons in the tetrahydropyran ring .

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm), acetamide C=O (1650–1700 cm), and ether C-O (1100–1250 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₃₅NO₈ for the parent structure) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from impurities, stereochemical variability, or assay conditions. To address this:

- Replicate Studies : Synthesize the compound with ≥95% purity (HPLC) and confirm stereochemistry via X-ray crystallography .

- Assay Standardization : Use cell lines with validated target expression (e.g., enzyme inhibition assays under pH 7.4, 37°C) .

- Structural Analog Comparison : Compare activity with derivatives lacking the dodecyloxy chain to isolate functional group contributions .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer: The compound’s flexible dodecyloxy chain and hydroxyl groups create disorder in crystal lattices. SHELX workflows mitigate this:

Q. How can solubility and bioavailability be improved without altering core pharmacophores?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at hydroxyl groups, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to enhance aqueous dispersion and cellular uptake .

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve crystalline solubility .

Q. What computational strategies predict interaction modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to enzymes (e.g., kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the dodecyloxy chain in hydrophobic binding pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.